Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide
Description
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide (CAS: 17089-54-2, as per ) is a quaternary ammonium salt featuring a complex structure with a dioxolane ring, ester linkages, and two trimethylammonium groups. This compound belongs to the class of esterquats, which are cationic surfactants known for their biodegradability and applications in detergents, fabric softeners, and biomedical fields . Its structure includes:
- A 2-methyl-4-(trimethylammoniomethyl)-1,3-dioxolane moiety, which contributes to its rigidity and charge distribution.
- A propionyloxyethyl linker connecting the dioxolane ring to the second trimethylammonium group.
- Diiodide counterions, which enhance its solubility in polar solvents.
The compound’s synthesis likely involves quaternization of tertiary amines with iodomethane and esterification steps, as seen in analogous quaternary ammonium salt preparations (e.g., ). Its thermal stability and biodegradability are influenced by the ester bond and the spacing between charged nitrogen atoms .
Properties
CAS No. |
41040-76-0 |
|---|---|
Molecular Formula |
C16H34I2N2O4 |
Molecular Weight |
572.26 g/mol |
IUPAC Name |
trimethyl-[[2-methyl-2-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O4.2HI/c1-16(21-13-14(22-16)12-18(5,6)7)9-8-15(19)20-11-10-17(2,3)4;;/h14H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
LIPTUQROXXJQFU-UHFFFAOYSA-L |
Canonical SMILES |
CC1(OCC(O1)C[N+](C)(C)C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide involves multiple steps. The process typically starts with the preparation of the dioxolanyl ring, followed by the introduction of the trimethylammonium groups. The final step involves the iodination to form the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s quality for various applications.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the ammonium groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form ionic bonds with negatively charged sites on proteins, affecting their function. The dioxolanyl ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Data Tables
Key Research Findings
Biodegradation Trends : Biodegradability decreases with increasing methylene groups between ester and ammonium moieties. For instance, gemini-type esterquats with two methylene groups show 58% degradation vs. 50% for four methylene groups .
Alkyl Chain Impact : Longer alkyl chains (e.g., dodecyl vs. decyl) improve biodegradability in gemini QAS but reduce it in tricationic esterquats .
Thermal Limits : The compound’s stability is lower than cyclodextrin-based QAS (e.g., PEMPDA-β-CD diiodide), highlighting the need for optimized synthesis and storage .
Biological Activity
The compound Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide is a quaternary ammonium compound that exhibits notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure featuring a dioxolane ring and multiple trimethylammonium groups. The structural formula can be represented as follows:
Where represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and iodine atoms in the molecule.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including the compound , possess significant antimicrobial properties. The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) studies against various pathogens.
Table 1: Antimicrobial Activity of QACs
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Pseudomonas aeruginosa | 64 |
The data suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The variation in MIC values indicates differing susceptibility among microorganisms.
The antimicrobial action of the compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium groups interact with negatively charged components of the microbial cell wall, leading to increased permeability and eventual cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any biologically active compound. Studies have shown that while the compound exhibits significant antimicrobial effects, it also displays cytotoxic properties against human cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
| A549 | 35 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The relatively low IC50 values suggest that while effective against pathogens, caution is warranted regarding potential toxicity to human cells.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound significantly reduced bacterial load in vitro compared to control groups. This highlights its potential utility in treating infections caused by resistant strains.
- Antifungal Activity : Another investigation focused on its antifungal properties against Candida albicans, revealing effective inhibition at concentrations lower than those required for bacterial inhibition. This suggests a broad-spectrum application against various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
